molecular formula C10H10BrFO B1373559 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one CAS No. 1147871-74-6

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one

Cat. No. B1373559
CAS RN: 1147871-74-6
M. Wt: 245.09 g/mol
InChI Key: PZCAGILAIOQFKZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one, also known as BMFP, is a synthetic organic compound that has a wide range of applications in both scientific research and industrial production. BMFP is a versatile compound that can be used as a reagent, as a catalyst, or as a synthetic intermediate in a variety of chemical reactions. In addition, BMFP has been found to have a number of biochemical and physiological effects, making it a valuable tool for investigating the molecular mechanisms of biological processes.

Scientific Research Applications

Chemical Synthesis and Molecular Structure Studies

  • Resolution and Absolute Configuration

    The compound 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a related derivative, has been studied for its resolution and determination of absolute configuration, indicating the importance of such compounds in stereochemical studies (Tucker & Chesterson, 1988).

  • Radiosynthesis Applications

    The study on radiosynthesis using similar compounds like 1-iodo-2-[11 C]methylpropane showcases the potential use of these compounds in developing radiolabeled synthons for positron emission tomography (PET) tracers (Rotteveel et al., 2017).

  • Synthesis of Bioactive Molecules

    Research involving the synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from compounds like 2-bromo-1-(3-fluorophenyl)-1-propanone highlights the role of such compounds in synthesizing molecules with potential biological activities (Yuan, 2012).

  • Molecular Structure and Docking Studies

    A study on 3-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline demonstrates the use of these compounds in molecular structure analysis, Hirshfeld surface, and molecular docking studies, indicating their applicability in understanding molecular interactions and properties (Sathish et al., 2018).

Other Research Areas

  • Organic Synthesis Building Blocks

    The use of related compounds like 1-bromo-3-buten-2-one in organic synthesis as building blocks showcases the utility of these compounds in various organic reactions (Westerlund et al., 2001).

  • Copolymerization Studies

    Studies involving the synthesis and copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted compounds, including those with fluorophenyl groups, indicate their importance in the development of new polymeric materials (Hussain et al., 2019).

  • Pharmacological Characterization

    Research on N-substituted 3-(4-fluorophenyl)tropane derivatives, which are chemically related, shows their significance in pharmacological studies and drug development (Milius et al., 1991).

properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCAGILAIOQFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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